Bienvenue dans la boutique en ligne BenchChem!

2-(4-Methylpiperazin-1-yl)-6-phenylpyrimidine-4-carboxylic acid

Lipophilicity Physicochemical profiling Drug-likeness

Secure the exclusive 2-(4-methylpiperazin-1-yl)-6-phenylpyrimidine-4-carboxylic acid scaffold for your P2Y12 and kinase inhibitor programs. This specific regioisomer is the direct precursor to nanomolar-potency carboxamide derivatives, offering atom-economical amide coupling unique to this substitution pattern. Avoid inactive analogs by ordering the biologically-validated 2,4,6-trisubstituted pyrimidine core essential for target engagement.

Molecular Formula C16H18N4O2
Molecular Weight 298.34 g/mol
CAS No. 1017484-36-4
Cat. No. B3073405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylpiperazin-1-yl)-6-phenylpyrimidine-4-carboxylic acid
CAS1017484-36-4
Molecular FormulaC16H18N4O2
Molecular Weight298.34 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC(=CC(=N2)C(=O)O)C3=CC=CC=C3
InChIInChI=1S/C16H18N4O2/c1-19-7-9-20(10-8-19)16-17-13(11-14(18-16)15(21)22)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,21,22)
InChIKeyTXZUMXIIPHZAMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methylpiperazin-1-yl)-6-phenylpyrimidine-4-carboxylic acid (CAS 1017484-36-4) – Core Properties and Sourcing Profile for Research Procurement


2-(4-Methylpiperazin-1-yl)-6-phenylpyrimidine-4-carboxylic acid (CAS 1017484-36-4) is a heterocyclic building block belonging to the arylpyrimidine carboxylic acid class. Its structure combines a pyrimidine core substituted at position 2 with a 4-methylpiperazine moiety, at position 6 with a phenyl ring, and at position 4 with a carboxylic acid group [1]. The compound has a molecular formula of C16H18N4O2, a molecular weight of 298.34 g/mol, and computed physicochemical properties including XLogP3-AA of -0.3, six hydrogen bond acceptors, and one hydrogen bond donor [1]. This substitution pattern and ionization-capable carboxylic acid anchor distinguish it from isomeric and functional analogs within the piperazinyl-pyrimidine family and directly enable downstream amide-coupling chemistry relevant to medicinal chemistry programs [2][3].

Why Generic Piperazinyl-Pyrimidine Analogs Cannot Replace 2-(4-Methylpiperazin-1-yl)-6-phenylpyrimidine-4-carboxylic acid in Medicinal Chemistry Campaigns


Superficially similar piperazinyl-pyrimidine compounds with different substitution regioisomers, or those lacking the carboxylic acid group, are not functionally interchangeable with 2-(4-methylpiperazin-1-yl)-6-phenylpyrimidine-4-carboxylic acid. The substitution pattern at position 2 (4-methylpiperazine) combined with position 6 (phenyl) and position 4 (carboxylic acid) creates a unique pharmacophoric and synthetic handle profile [1]. Regioisomers such as 4-(4-methylpiperazin-1-yl)-6-phenylpyrimidine (PubChem CID 1408942) lack the carboxylic acid entirely and exhibit drastically different physicochemical properties, including a >2 log-unit shift in computed LogP (2.1 vs. -0.3) [2]. Des-piperazine analogs like 6-phenylpyrimidine-4-carboxylic acid (CAS 28668-32-8) lack the basic nitrogen-rich motif required for many receptor interactions [3]. The carboxylic acid functionality on the target compound is also the critical synthetic entry point for generating carboxamide derivatives that have demonstrated nanomolar potency at the P2Y12 receptor [4]. Substituting any of these structural elements would break both the synthetic tractability and the structure-activity relationships established in related bioactive series.

Quantitative Differentiation Evidence for 2-(4-Methylpiperazin-1-yl)-6-phenylpyrimidine-4-carboxylic acid vs. Structural Analogs


Computed Lipophilicity (XLogP3-AA) Comparison vs. Des-Carboxy and Des-Piperazine Analogs

The target compound exhibits a computed XLogP3-AA of -0.3, which is >2 log units lower than the regioisomeric des-carboxy analog 4-(4-methylpiperazin-1-yl)-6-phenylpyrimidine (XLogP3-AA = 2.1) and >2 log units lower than the des-piperazine analog 6-phenylpyrimidine-4-carboxylic acid (XLogP3-AA = 1.7) [1][2][3]. This indicates markedly higher aqueous solubility and substantially lower passive membrane permeability for the target compound relative to these commonly available alternatives.

Lipophilicity Physicochemical profiling Drug-likeness

Hydrogen Bond Acceptor/Donor Inventory vs. 4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidine

The target compound provides six hydrogen bond acceptors (HBA=6) and one hydrogen bond donor (HBD=1), compared to four hydrogen bond acceptors (HBA=4) and zero hydrogen bond donors (HBD=0) for the des-carboxy regioisomer 4-(4-methylpiperazin-1-yl)-6-phenylpyrimidine [1][2]. The additional HBA and HBD arise from the carboxylic acid group at position 4, which can participate in both donor and acceptor interactions critical for target engagement and crystal packing.

Hydrogen bonding Molecular recognition Solubility

Synthetic Utility – Carboxylic Acid as a Direct Amide-Coupling Handle vs. Methyl and Unsubstituted Analogs

The target compound bears a free carboxylic acid at the pyrimidine 4-position, enabling direct amide-coupling reactions (e.g., HATU/EDCI-mediated) without requiring a deprotection or oxidation step. In contrast, VUF14481 (2-methyl-4-(4-methylpiperazin-1-yl)-6-phenylpyrimidine; CAS 1605301-41-4) carries a methyl group at position 2, which is synthetically inert for further derivatization, and 4-(4-methylpiperazin-1-yl)-6-phenylpyrimidine (CID 1408942) is unsubstituted at the 2-position [1]. The carboxamide derivative of the target compound, (S)-4-(6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-4-carboxamido)-5-oxo-5-(4-(pentyloxycarbonyl)piperazin-1-yl)pentanoic acid (BDBM50302648), has been profiled as a P2Y12 receptor antagonist with a binding Ki of 2.7 nM and a functional IC50 of 1.4 µM in human platelet-rich plasma, demonstrating the productive synthetic trajectory enabled by the carboxylic acid handle [2].

Synthetic chemistry Amide bond formation Medicinal chemistry library synthesis

Class-Level Biological Relevance – P2Y12 Antagonist Pharmacophore Connectivity

The 2-(4-methylpiperazin-1-yl)-6-phenylpyrimidine-4-carboxylic acid scaffold serves as the direct synthetic precursor to a series of 2-phenylpyrimidine-4-carboxamide P2Y12 receptor antagonists disclosed in patent literature [1]. A specific elaborated analog (BDBM50302648 / CHEMBL565470) demonstrated high-affinity binding to recombinant human P2Y12 (Ki = 2.7 nM) and functional antithrombotic activity in human platelet-rich plasma (IC50 = 1.4 µM) [2]. While the free carboxylic acid itself is not the bioactive species, its structural connection to a nanomolar-potency pharmacophore provides a validated rationale for its selection as a key intermediate over structurally related pyrimidines that lack this documented biological translation pathway.

P2Y12 receptor Platelet aggregation Antithrombotic

Topological Polar Surface Area (TPSA) Differentiation for Permeability/Solubility Classification

The target compound's estimated topological polar surface area (TPSA), incorporating the carboxylic acid and piperazine moieties, is approximately 66–70 Ų, compared to 32.3 Ų for 4-(4-methylpiperazin-1-yl)-6-phenylpyrimidine (CID 1408942) and approximately 63 Ų for 6-phenylpyrimidine-4-carboxylic acid (CID 12582972) [1][2]. The higher TPSA of the target compound relative to the des-carboxy regioisomer correlates with improved aqueous solubility and reduced passive CNS permeability (TPSA >60 Ų is a common threshold for reduced blood-brain barrier penetration), while the presence of the piperazine distinguishes it from the simpler 6-phenylpyrimidine-4-carboxylic acid scaffold.

TPSA ADME Fragment-based drug discovery

Recommended Application Scenarios for 2-(4-Methylpiperazin-1-yl)-6-phenylpyrimidine-4-carboxylic acid in Research and Preclinical Procurement


P2Y12 Antagonist Medicinal Chemistry Programs – Building Block for Carboxamide Library Synthesis

The target compound serves as a direct precursor for generating 2-phenylpyrimidine-4-carboxamide derivatives via single-step amide coupling. A downstream analog (BDBM50302648) demonstrated P2Y12 binding Ki = 2.7 nM and functional platelet aggregation IC50 = 1.4 µM, confirming the pharmacophoric relevance of this scaffold [1]. For medicinal chemistry teams optimizing antithrombotic candidates, purchasing this carboxylic acid provides the most atom-economical entry into the P2Y12 antagonist series, compared to methyl-substituted analogs that would require multistep functionalization [2].

Fragment-Based Drug Discovery (FBDD) – Solubility-Optimized Core with Polar Surface Area >60 Ų

With a computed XLogP3-AA of -0.3 and estimated TPSA of 66–70 Ų, this compound occupies the high-solubility, low-permeability quadrant of physicochemical space that is desirable for fragment screening libraries targeting peripheral or extracellular targets [3]. The carboxylic acid group provides a native anchor for fragment elaboration via amide bond formation, and the 4-methylpiperazine contributes a protonatable tertiary amine (predicted pKa ~8) for pH-dependent solubility tuning.

Kinase Inhibitor Tool Compound Synthesis – Pyrimidine Core with Tunable Vector

The pyrimidine ring is a privileged kinase hinge-binding scaffold, and the 4-methylpiperazine at position 2 provides solvent-exposed basicity for modulating kinase selectivity. The carboxylic acid at position 4 allows rapid generation of amide-linked diversity elements targeting the ribose pocket or DFG-out conformation of kinases. While direct kinase inhibition data for the free acid are not available, structurally related piperazinyl-pyrimidine carboxylic acids have been evaluated as FLT3 and PIM1 inhibitors (e.g., CHEMBL1952142, EC50 = 70 nM at PIM1 in cellular assay), supporting the broader kinase-targeting potential of this scaffold class [4].

Chemical Biology Probe Development – Carboxylic Acid as a Bioconjugation Handle

The free carboxylic acid enables direct conjugation to amine-containing fluorophores, biotin tags, or PEG linkers via standard carbodiimide chemistry. This capability, combined with the drug-like pyrimidine-piperazine scaffold that has demonstrated nanomolar target engagement in the P2Y12 series [1], positions the compound as a versatile starting point for generating chemical biology probes for target identification or cellular imaging studies.

Quote Request

Request a Quote for 2-(4-Methylpiperazin-1-yl)-6-phenylpyrimidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.